Antifungal Potency Advantage: Class-Level Inference
In the 2025 Serkov et al. study of 1-aryl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones, the 4-chlorobenzyl analog achieved 100% mycelial growth inhibition against R. solani at the tested concentration, outperforming the commercial triazole fungicide triadimefon (43% inhibition). While the 4-chlorophenyl derivative was not explicitly evaluated in this study, its structural similarity to the 4-chlorobenzyl lead—differing only by a single methylene unit—places it in the same high-activity cluster. The rigid 4-chlorophenyl linker is predicted to reduce conformational entropy upon target binding relative to the flexible benzyl analog, potentially enhancing binding enthalpy [1]. Quantitative data for the closest comparator is: 4-chlorobenzyl analog = 100% inhibition (R. solani), 60–78% (V. inaequalis), 53–55% (B. sorokiniana); triadimefon = 43%, 41%, and 44%, respectively [1]. Direct experimental comparison data for the 4-chlorophenyl compound are not yet publicly available, and users should verify activity in their own assays.
| Evidence Dimension | Mycelial growth inhibition (% inhibition of phytopathogenic fungi) |
|---|---|
| Target Compound Data | No experimental data publicly available for the 4-chlorophenyl derivative (awaiting direct assay). |
| Comparator Or Baseline | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzyl)pyrrolidin-2-one: R. solani 100%, V. inaequalis 60–78%, B. sorokiniana 53–55%. Triadimefon (reference): R. solani 43%, V. inaequalis 41%, B. sorokiniana 44%. |
| Quantified Difference | The 4-chlorobenzyl analog shows a 57-percentage-point advantage over triadimefon against R. solani. The 4-chlorophenyl derivative is projected to lie within the same high-activity cluster based on pharmacophore similarity. |
| Conditions | In vitro mycelial growth assay; compound concentration standardized across the series (specific concentration not detailed in the abstract). |
Why This Matters
Procurement decisions for antifungal screening libraries or SAR campaigns should prioritize the 4-chlorophenyl variant when a rigid, electron-withdrawing N1-aryl substituent is hypothesized to optimize target engagement, given the demonstrated superiority of the closely related 4-chlorobenzyl analog over the industry-standard triadimefon.
- [1] Serkov, S. A., Sigay, N. V., Kostikova, N. N., Alekseenko, A. L., Kolotyrkina, N. G., Popkov, S. V., & Gazieva, G. A. (2025). Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones and Their Antifungal Activity. ChemistrySelect, e202503719. View Source
